O-Propyl thiophen-2-ylcarbamothioate

Description

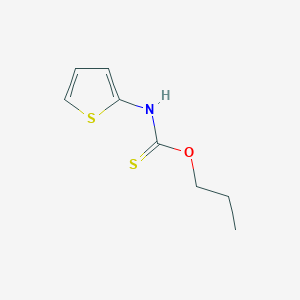

Structure

2D Structure

3D Structure

Properties

CAS No. |

61528-56-1 |

|---|---|

Molecular Formula |

C8H11NOS2 |

Molecular Weight |

201.3 g/mol |

IUPAC Name |

O-propyl N-thiophen-2-ylcarbamothioate |

InChI |

InChI=1S/C8H11NOS2/c1-2-5-10-8(11)9-7-4-3-6-12-7/h3-4,6H,2,5H2,1H3,(H,9,11) |

InChI Key |

AIPSMDBGWXRUDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)NC1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies for O Propyl Thiophen 2 Ylcarbamothioate

Retrosynthetic Analysis of O-Propyl thiophen-2-ylcarbamothioate

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the carbamothioate linkage.

Figure 1: Retrosynthetic Analysis of this compound

Route A involves the disconnection of the N-C(S) bond, leading to thiophen-2-yl isothiocyanate and propanol (B110389). This is a common and often efficient method for forming thiocarbamates.

Route B suggests the formation of the same N-C(S) bond from thiophen-2-amine and a propyl-containing chloridothiocarbonyl precursor.

Route C points to a reaction between a thiophen-2-yl isothiocyanate and propanol, forming the O-C(S) bond.

Based on this analysis, key starting materials would include thiophen-2-amine, propanol, and a source for the thiocarbonyl group (C=S), such as thiophosgene (B130339) or carbon disulfide.

Established Synthetic Routes to Analogous Thiophen-2-ylcarbamothioates

The synthesis of compounds analogous to this compound provides a foundation for developing a reliable synthetic protocol. These established routes focus on the key chemical transformations required to assemble the target molecule.

Formation of the Carbamothioate Linkage

The formation of the carbamothioate linkage is a critical step. Several methods have been established for the synthesis of thiocarbamates, which are structurally related to carbamothioates.

One of the most common methods involves the reaction of an isothiocyanate with an alcohol. In the context of our target molecule, this would involve reacting thiophen-2-yl isothiocyanate with propanol. This reaction is often catalyzed by a base.

Another approach is the reaction of a thiol with an isocyanate. While not directly applicable to the "O-propyl" moiety, it highlights a fundamental reaction for forming the carbamate (B1207046) core. researchgate.net Self-immolative thiocarbamates can be synthesized to release carbonyl sulfide (B99878) (COS), which is then hydrolyzed to hydrogen sulfide (H2S) in a biological environment. nih.gov

Furthermore, carbamates can be synthesized from amines, carbon dioxide, and alcohols in a halogen-free process. rsc.org This "green" approach avoids the use of toxic reagents like phosgene. rsc.org A T3P-mediated condensation of phenols and thiols with amines and carbon dioxide also provides a route to linear O-aryl carbamates and S-thiocarbamates. rsc.org

Functionalization Strategies for the Thiophene (B33073) Core

The thiophene ring is a versatile scaffold that can be functionalized in various ways. researchgate.net Classical approaches often rely on condensation reactions or subsequent functionalization of a pre-existing thiophene ring. nih.gov More recent methods focus on the regioselective synthesis of substituted thiophenes from acyclic precursors, often utilizing metal-catalyzed or base-promoted heterocyclization of functionalized alkynes. nih.gov

Strategies for the functionalization of the thiophene core include:

Electrophilic Aromatic Substitution: Thiophene undergoes electrophilic substitution reactions, such as acylation and bromination, which can be used to introduce various functional groups. nih.gov

C-H Functionalization: Direct C-H functionalization of thiophenes offers an atom-economical way to introduce substituents. acs.org Sequential regioselective C-H functionalization can provide access to multiply substituted thiophenes. acs.org

Cyclization Reactions: Substituted thiophenes can be synthesized through the cyclization of functionalized alkynes. nih.gov This approach allows for the construction of the thiophene ring with a desired substitution pattern. nih.gov

Table 1: Comparison of Thiophene Functionalization Strategies

| Strategy | Description | Advantages | Disadvantages |

| Electrophilic Substitution | Introduction of functional groups via electrophilic attack on the thiophene ring. | Well-established, wide range of applicable electrophiles. | Can lead to mixtures of regioisomers. |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the thiophene ring. acs.org | High atom economy, avoids pre-functionalization. acs.org | May require specific directing groups or catalysts. acs.org |

| Cyclization of Alkynes | Construction of the thiophene ring from acyclic alkyne precursors. nih.gov | High regioselectivity, allows for complex substitution patterns. nih.gov | Requires synthesis of the alkyne starting materials. nih.gov |

Introduction of the O-Propyl Moiety

The O-propyl group is a three-carbon alkyl substituent. wikipedia.orgfiveable.mechemeurope.comucla.edulibretexts.org The introduction of this group can be achieved through several standard organic reactions. In the context of forming the carbamothioate, the propyl group is typically introduced via propanol or a propyl halide.

If the synthetic strategy involves the reaction of an isothiocyanate with an alcohol, propanol would be the reagent of choice. Alternatively, if a chloridothiocarbonyl intermediate is used, the propyl group would be introduced by reacting it with propanol to form an O-propyl chloridothiocarbonate, which would then be reacted with thiophen-2-amine.

Development of Novel and Efficient Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally friendly protocols. For the synthesis of this compound, this translates to exploring greener reaction conditions and more atom-economical routes.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Several green approaches are relevant to the synthesis of the target molecule.

Catalyst- and Solvent-Free Conditions: The synthesis of thiocarbamates from thiols and isocyanates has been achieved under catalyst- and solvent-free conditions, offering a simpler and more environmentally friendly protocol. researchgate.net

Use of CO2 as a C1 Source: Utilizing carbon dioxide as a building block for carbamate synthesis is a highly attractive green alternative to traditional methods that use toxic reagents like phosgene. rsc.org This approach aligns with the principles of using renewable feedstocks.

Deep Eutectic Solvents: The use of deep eutectic solvents (DESs) as both a catalyst and reaction medium provides a green and efficient system for the synthesis of primary O-thiocarbamates. rsc.org These solvents are often biodegradable and can be recycled. rsc.org

Table 2: Green Chemistry Approaches for Carbamothioate Synthesis

| Approach | Description | Key Advantages |

| Catalyst- and Solvent-Free | Reactions are conducted without the use of catalysts or solvents. researchgate.net | Reduced waste, simplified purification, lower environmental impact. researchgate.net |

| CO2 as a C1 Source | Carbon dioxide is used as the carbonyl source for carbamate formation. rsc.org | Utilizes a renewable and non-toxic C1 source, avoids phosgene. rsc.org |

| Deep Eutectic Solvents | Use of a mixture of compounds with a melting point lower than the individual components as the reaction medium. rsc.org | Often biodegradable, recyclable, and can act as a catalyst. rsc.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and sustainable. Future research will likely focus on optimizing these greener routes to achieve high yields and purity while minimizing environmental impact.

Catalytic Methods in Carbamothioate Formation

Catalytic methods offer significant advantages in the synthesis of carbamothioates, including milder reaction conditions, improved selectivity, and higher efficiency. A variety of catalysts have been explored for the formation of the carbamothioate linkage.

One notable approach involves the use of metal catalysts to facilitate the coupling of relevant precursors. For instance, ruthenium complexes have been effectively employed in the hydrogenation of thiocarbamates, suggesting their potential role in related synthetic transformations. While this is a reductive process, the underlying principle of metal-ligand cooperativity can be applied to formation reactions as well. Tin-catalyzed transcarbamoylation represents another viable catalytic strategy, where a carbamoyl (B1232498) group is transferred from a donor molecule, such as methyl carbamate, to an alcohol.

In the context of synthesizing this compound, a plausible catalytic route would involve the reaction of propan-1-ol with thiophen-2-yl isothiocyanate. The reaction could be facilitated by a suitable catalyst to enhance the rate and yield.

Table 1: Comparison of Potential Catalytic Methods for this compound Synthesis

| Catalyst Type | Precursors | Potential Advantages |

|---|---|---|

| Lewis Acids (e.g., Sn(IV), In(III)) | Propan-1-ol, Thiophen-2-yl isothiocyanate | Mild reaction conditions, broad functional group tolerance. |

| Transition Metals (e.g., Ru, Pd) | Varies depending on specific reaction | High efficiency and selectivity. |

| Organocatalysts | Varies depending on specific reaction | Metal-free, potentially more environmentally benign. |

Another catalytic approach involves the use of phase transfer catalysts, which are particularly relevant for industrial-scale synthesis. This method typically involves the reaction of a carbamoyl halide with a thiol in a biphasic system, with the catalyst facilitating the transfer of reactants between the aqueous and organic phases.

Stereoselective Synthesis Considerations (if applicable to chiral analogues)

While this compound itself is not chiral, the principles of stereoselective synthesis would become critical if chiral centers were introduced into either the propyl or thiophene moieties. For instance, if a chiral alcohol such as (R)- or (S)-butan-2-ol were used instead of propan-1-ol, the resulting carbamothioate would be chiral.

In such cases, achieving a high degree of stereoselectivity would be paramount. This could be accomplished through several strategies:

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure precursor, such as a chiral alcohol or a chiral amine to generate the isothiocyanate.

Chiral Catalysts: The use of chiral catalysts, such as chiral bifunctional thiourea-tertiary amine catalysts, has been shown to be effective in promoting asymmetric reactions involving isothiocyanates. These catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to one of the reactants to direct the stereochemical outcome of the carbamothioate-forming reaction. The auxiliary would then be removed in a subsequent step.

Recent advances in stereoselective synthesis have highlighted the utility of various catalytic systems to control the stereochemistry of complex molecules. Although direct examples for chiral carbamothioate synthesis are specific to the substrates, the general principles of asymmetric catalysis would be applicable.

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Key considerations for scale-up include:

Reactant Availability and Cost: The starting materials, namely propan-1-ol and a precursor to thiophen-2-yl isothiocyanate (such as thiophen-2-amine), should be readily available and economically viable in large quantities.

Reaction Conditions: The reaction temperature, pressure, and time must be optimized for a large-scale reactor. Exothermic reactions, for instance, would require efficient heat management systems to prevent thermal runaways.

Solvent Selection: The choice of solvent is critical. It should be effective for the reaction, easy to recover and recycle, and have a favorable safety and environmental profile. The use of organic solvents may necessitate specific handling and disposal procedures.

Work-up and Purification: The isolation and purification of the final product must be scalable. Techniques such as distillation, crystallization, or extraction that are feasible on a large scale would be preferred over chromatographic methods, which are often not practical for bulk production.

Use of Catalysts: For catalytic processes, the cost, stability, and recyclability of the catalyst are important factors. Phase transfer catalysis, as mentioned in a patented process for thiocarbamate synthesis, is often advantageous for industrial applications due to the ease of separation of the catalyst from the product stream. This process often utilizes an aqueous alkaline base and can be run without an organic solvent.

Process Safety: A thorough hazard analysis of the entire process is essential to identify and mitigate any potential safety risks associated with the reactants, intermediates, products, and reaction conditions.

A process involving the reaction of a carbamoyl halide with a mercaptide is a common industrial method for thiocarbamate synthesis, though it involves the use of toxic and odorous mercaptans. An alternative patented process reacts an organic dithiocarbonate with a carbamoyl halide in the presence of a phase transfer catalyst, which could be adapted for the synthesis of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propan-1-ol |

| Thiophen-2-yl isothiocyanate |

| Methyl carbamate |

| Thiophen-2-amine |

| (R)-butan-2-ol |

Advanced Spectroscopic Characterization of O Propyl Thiophen 2 Ylcarbamothioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Two-Dimensional NMR Techniques (COSY, HMQC/HSQC, HMBC) for Connectivity and Long-Range Correlations2D NMR techniques are essential for confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between adjacent protons on the thiophene (B33073) ring and within the propyl group.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton directly to the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the thiophene ring, the carbamothioate linker, and the propyl group.

Without the actual spectra, a detailed analysis of these correlations for O-Propyl thiophen-2-ylcarbamothioate is not possible.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and skeletal vibrations of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, HRMS would be employed to confirm its molecular formula, C₈H₁₁NOS₂. The theoretically calculated exact mass would be compared to the experimentally measured value, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the correct elemental composition.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. While no specific fragmentation data for this compound has been found, a hypothetical fragmentation pattern can be proposed based on the structure of related thiophene derivatives. For instance, cleavage of the propyl group, loss of the carbonylsulfur moiety, and fragmentation of the thiophene ring are all plausible pathways. The identification of these fragment ions would help to piece together the molecule's structure.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Chemical Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₈H₁₂NOS₂⁺ | Data not available | Data not available | Data not available |

| [M-C₃H₇]⁺ | C₅H₄NOS₂⁺ | Data not available | Data not available | Data not available |

| [C₄H₃S]⁺ | C₄H₃S⁺ | Data not available | Data not available | Data not available |

Note: This table is illustrative and contains no experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The presence of chromophores, or light-absorbing groups, within a molecule gives rise to characteristic absorption bands.

In this compound, the thiophene ring and the carbamothioate group are expected to be the primary chromophores. Thiophene and its derivatives are known to exhibit π → π* transitions in the UV region. The specific wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) would be key parameters to determine. The electronic transitions associated with the carbamothioate group would likely overlap with or influence the absorptions of the thiophene ring.

Table 2: Expected Electronic Transitions for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| Data not available | Data not available | π → π | Thiophene ring |

| Data not available | Data not available | n → π | Carbamothioate group |

Note: This table is speculative and not based on experimental results.

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtainable)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The successful application of X-ray crystallography to this compound would be contingent on the ability to grow single crystals of sufficient quality. If successful, the resulting crystal structure would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. This data would be invaluable for understanding the compound's physical properties and its interactions with other molecules. At present, there is no indication in the scientific literature that such a crystallographic study has been performed.

Theoretical and Computational Investigations of O Propyl Thiophen 2 Ylcarbamothioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide insights into the electronic structure, reactivity, and other key chemical characteristics of O-Propyl thiophen-2-ylcarbamothioate.

Density Functional Theory (DFT) Studies of Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Furthermore, DFT provides a wealth of information about the electronic properties. Key parameters that would be calculated include the total energy, dipole moment, and the distribution of electron density. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties. For this compound, these high-level calculations would serve to benchmark the results obtained from DFT and provide a more precise understanding of its electronic structure.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Computational analysis would visualize the spatial distribution of the HOMO and LUMO across the this compound structure, identifying the regions most likely to be involved in chemical reactions. Additionally, methods like Natural Bond Orbital (NBO) analysis would be used to provide a detailed picture of the charge distribution on each atom, offering further insights into its reactive sites.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the O-propyl group and the thiophen-2-ylcarbamothioate core means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating key single bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. This information is vital for understanding the molecule's dynamic behavior and how its shape can influence its interactions.

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational flexibility of this compound in a simulated environment, such as in a solvent like water.

These simulations would reveal how the molecule moves, vibrates, and changes its shape at a given temperature. Furthermore, MD is invaluable for studying solvation effects – how the presence of solvent molecules influences the conformation and properties of the solute. This provides a more realistic understanding of the molecule's behavior in a chemical or biological system.

Prediction of Spectroscopic Parameters using Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict:

To provide a comprehensive and accurate article on the "," a thorough search for relevant scientific literature was conducted. The focus of this search was to identify computational mechanistic studies of model reactions that involve this compound, as specified in the requested article outline.

Despite a targeted search for scholarly articles and computational chemistry databases, no specific studies detailing the computational mechanistic analysis of reactions involving this compound could be located. The existing scientific literature does not appear to contain research focused on the theoretical and computational investigation of this particular compound's reaction mechanisms.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested section "4.5. Computational Mechanistic Studies of Model Reactions Involving this compound" at this time. Further research in the field of computational chemistry would be required to generate the data necessary to fulfill this specific request.

Reaction Mechanisms and Chemical Reactivity of O Propyl Thiophen 2 Ylcarbamothioate

Hydrolysis Pathways and Kinetics of the Carbamothioate Linkage

The carbamothioate group (-NH-C(=S)-O-) is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester or amide-like bonds. The specific pathway and rate of reaction are highly dependent on the pH of the medium.

Step 1: Deprotonation of the carbamothioate nitrogen by a base (OH⁻).

Step 2 (Rate-determining): Elimination of the propoxide (CH₃CH₂CH₂O⁻) to form a thienyl isothiocyanate intermediate.

Step 3: Nucleophilic attack of hydroxide (B78521) on the isothiocyanate, followed by rapid decomposition to yield thiophen-2-amine and carbon dioxide.

Acidic Hydrolysis: In an acidic environment, the mechanism shifts. The reaction is initiated by the protonation of one of the heteroatoms. Protonation is most likely to occur at the thione sulfur atom, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of propanol (B110389) lead to the formation of thiophen-2-ylcarbamic acid, which is unstable and readily decarboxylates to give thiophen-2-amine.

Step 1: Protonation of the thione sulfur atom.

Step 2: Nucleophilic attack by water on the carbonyl carbon.

Step 3: Proton transfer and elimination of propanol (CH₃CH₂CH₂OH).

Step 4: Tautomerization and decarboxylation to yield thiophen-2-amine.

| Condition | Proposed Mechanism | Key Intermediate | Major Products |

|---|---|---|---|

| Basic (e.g., aq. NaOH) | E1cB (Elimination Unimolecular conjugate Base) | Thiophen-2-yl isothiocyanate | Thiophen-2-amine, Propanol, Carbonate |

| Acidic (e.g., aq. HCl) | AAC2-type (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) | Protonated carbamothioate | Thiophen-2-amine, Propanol, Carbon dioxide |

Oxidation Reactions Affecting the Thiophene (B33073) Ring and Sulfur Atom

O-Propyl thiophen-2-ylcarbamothioate possesses two sulfur atoms that are susceptible to oxidation: the endocyclic sulfur of the thiophene ring and the exocyclic thione sulfur of the carbamothioate group. The site of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Carbamothioate Sulfur: The thione (C=S) group is generally more susceptible to oxidation than the sulfur atom within the aromatic thiophene ring. wikipedia.org Mild oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), are expected to selectively oxidize the exocyclic sulfur. This oxidation would likely convert the thione to a sulfine (B13751562) (C=S=O), or more commonly, replace the sulfur with oxygen to form the corresponding carbamate (B1207046), O-Propyl thiophen-2-ylcarbamate, with the release of a sulfur oxide. Stronger oxidation could lead to the formation of sulfonic acids and cleavage of the molecule.

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is relatively resistant to oxidation due to its participation in the aromatic system. wikipedia.org However, under more forceful conditions with strong oxidizing agents like trifluoroperacetic acid, oxidation can occur. wikipedia.org This can lead to two primary pathways:

S-Oxidation: Oxidation at the ring sulfur atom to form a thiophene-S-oxide, which is typically unstable and may undergo further oxidation to the more stable thiophene-S,S-dioxide (a sulfone). nih.gov

Epoxidation: Oxidation across the C2=C3 double bond to form a thiophene epoxide, which can then rearrange to form a thiophen-2-one derivative. wikipedia.orgnih.gov

The presence of the electron-withdrawing carbamothioate group at the C2 position is expected to deactivate the ring, making oxidation of the thiophene nucleus more difficult compared to unsubstituted thiophene.

| Reaction Site | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| Carbamothioate (C=S) | Mild (e.g., H₂O₂, m-CPBA) | O-Propyl thiophen-2-ylcarbamate (C=O) |

| Thiophene Sulfur (endocyclic) | Strong (e.g., Trifluoroperacetic acid) | Corresponding Thiophene-S-oxide or Thiophene-S,S-dioxide |

| Thiophene Ring (C=C) | Strong (e.g., Trifluoroperacetic acid) | Corresponding Thiophene epoxide, rearranging to Thiophen-2-one |

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Nucleus

Common electrophilic substitution reactions include:

Halogenation: Reaction with NBS (N-Bromosuccinimide) or NCS (N-Chlorosuccinimide) would yield the 5-bromo or 5-chloro derivative, respectively.

Nitration: Using mild nitrating agents (e.g., HNO₃ in acetic anhydride) would produce O-Propyl 5-nitrothiophen-2-ylcarbamothioate.

Acylation: Friedel-Crafts acylation, using a mild Lewis acid, would introduce an acyl group at the C5 position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene. However, the reaction is facilitated by the presence of strong electron-withdrawing groups. edurev.inuoanbar.edu.iq The carbamothioate group at C2 would activate the ring towards nucleophilic attack, particularly at positions C3 and C5, especially if a good leaving group (such as a halide) is present at one of those positions. For instance, in a hypothetical 5-chloro-substituted derivative, a strong nucleophile (e.g., methoxide) could displace the chloride via an SNAr mechanism, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uoanbar.edu.iq

| Reaction Type | Position of Attack | Directing Influence of -NHC(=S)OPr | Example Reaction | Expected Product |

|---|---|---|---|---|

| Electrophilic | C5 | Deactivating, C5-directing | Bromination (NBS) | O-Propyl 5-bromothiophen-2-ylcarbamothioate |

| Nucleophilic (on 5-halo derivative) | C5 | Activating | Reaction with NaOMe | O-Propyl 5-methoxythiophen-2-ylcarbamothioate |

Reactions at the Propyl Alkoxy Group

Reactions involving the propyl alkoxy group primarily consist of cleavage of the oxygen-carbon bond.

Acid-Catalyzed Cleavage: As discussed under hydrolysis (Section 5.1), strong acidic conditions can lead to the cleavage of the O-C(propyl) bond, liberating propanol. With strong hydrohalic acids like HBr or HI, this cleavage can proceed via an SN2 mechanism (on the primary carbon of the propyl group) to yield propyl bromide or propyl iodide.

Base-Catalyzed Elimination (E2): While direct cleavage is more common, if the propyl group were substituted at the β-position with a good leaving group, a base could induce an E2 elimination to form propene. For the unsubstituted propyl group, this pathway is not viable.

Direct substitution or oxidation on the saturated propyl chain would require radical conditions (e.g., free-radical halogenation), which would likely be unselective and could also affect the thiophene ring.

Thermal Decomposition Pathways and Products

Rearrangement to Thionocarbamate: A common thermal reaction for thiocarbamates is the Chapman-like rearrangement. This involves the migration of the alkyl or aryl group from the oxygen to the sulfur atom, converting the thione (C=S) to a thiol (C-S) form. In this case, it would involve an intramolecular rearrangement to the thermodynamically more stable S-Propyl thiophen-2-ylcarbamate. This isomer would then decompose at higher temperatures.

Intramolecular Elimination (Chugaev-type): The Chugaev elimination is a classic reaction involving the pyrolysis of xanthates (RO-C(=S)-SMe) to form an alkene. nrochemistry.com A similar intramolecular syn-elimination could occur here, involving a six-membered cyclic transition state. This would lead to the formation of propene and the unstable thiophen-2-ylcarbamic acid, which would subsequently decompose. alfa-chemistry.com

Fragmentation: The molecule could fragment into smaller, more stable components. A likely pathway is the cleavage to form thiophen-2-yl isothiocyanate and propanol.

| Proposed Pathway | Description | Potential Products |

|---|---|---|

| Rearrangement | Migration of the propyl group from oxygen to sulfur. | S-Propyl thiophen-2-ylcarbamate |

| Intramolecular Elimination | Cyclic transition state leading to elimination. | Propene, Thiophen-2-amine, Carbon dioxide |

| Fragmentation | Cleavage of the C-O bond. | Thiophen-2-yl isothiocyanate, Propanol |

Photochemical Reactivity and Degradation Mechanisms

Upon absorption of ultraviolet (UV) radiation, this compound can be promoted to an electronically excited state, initiating photochemical reactions. The thiophene moiety is the primary chromophore.

Photooxidation: In the presence of oxygen, the excited triplet state of the thiophene ring can interact with molecular oxygen. This can generate reactive oxygen species (ROS) or lead directly to the oxidation of the thiophene ring, causing ring-opening and degradation. This is a known degradation pathway for thiophene-based polymers.

Homolytic Cleavage: The absorbed energy can be sufficient to cause homolytic cleavage of the weaker bonds in the molecule. The most likely candidates for such cleavage are the C-S bond of the thiophene ring or the C-O bond of the carbamothioate linkage. This would generate various radical intermediates.

Cleavage of the O-C(propyl) bond would yield a propoxy radical and a thiophen-2-ylcarbamothioyl radical.

Cleavage of the N-C(thiophene) bond would yield a thienyl radical and a carbamothioate radical. These radical species are highly reactive and would quickly engage in hydrogen abstraction, dimerization, or other reactions, leading to a complex mixture of degradation products.

Mechanistic Structure Activity Relationship Sar Studies of O Propyl Thiophen 2 Ylcarbamothioate and Its Analogues

Impact of Substituents on the Thiophene (B33073) Ring on Molecular Recognition Mechanisms

Modifications to the thiophene ring can significantly alter the compound's interaction profile. The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the ring, affecting its ability to engage in cation-π or other electronic interactions. mdpi.combiomedres.usbiomedres.us For instance, studies on other thiophene derivatives have shown that electron-rich substituents can enhance inhibitory activity in certain biological systems. nih.gov

The position of the substituent on the thiophene ring is also critical. Steric hindrance can be introduced by bulky groups, which may either prevent optimal binding or, conversely, promote a more favorable binding conformation by restricting rotational freedom. The nature and position of substituents can thus fine-tune the compound's affinity and selectivity for its target.

Table 1: Hypothetical Impact of Thiophene Ring Substituents on Molecular Interactions

| Substituent at C5 Position | Electronic Effect | Potential Interaction Change | Predicted Activity Impact |

|---|---|---|---|

| -H (unsubstituted) | Neutral | Baseline hydrophobic/aromatic interactions | Reference |

| -Cl | Electron-withdrawing, Halogen bonding | Potential for halogen bonding, altered π-system | May increase or decrease activity depending on binding site polarity |

| -CH3 | Electron-donating | Increased hydrophobicity | Potentially increased activity if binding site is hydrophobic |

| -OCH3 | Electron-donating | Increased polarity, potential H-bond acceptor | May increase activity if H-bonding is favorable |

| -NO2 | Strong electron-withdrawing | Significantly altered π-system, potential for polar contacts | Likely to decrease activity unless specific polar interactions are favored |

Role of the Propyl Moiety in Molecular Conformation and Binding Site Interactions

Furthermore, the flexibility of the propyl chain allows it to adopt various conformations, potentially enabling an induced-fit mechanism upon binding to a receptor. biomedres.us The specific orientation it assumes can be critical for positioning the thiophene and carbamothioate moieties for optimal interaction with key residues in the binding site.

Consequences of Carbamothioate Linkage Modifications on Mechanistic Pathways

The carbamothioate (-NH-C(=S)-O-) linkage is a critical structural motif. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S and O) makes it a key player in forming stable interactions with a biological target. nih.govacs.org Modifications to this linker, such as replacing the sulfur with oxygen to form a carbamate (B1207046), or altering the N- or O-substituents, can have profound effects on the mechanistic pathway.

Replacing the thiocarbonyl (C=S) with a carbonyl (C=O) to yield a carbamate would alter the electronic properties and hydrogen bonding capacity of the linker. Carbamates are known for their chemical stability and ability to permeate cell membranes. nih.govacs.org Such a modification could change the compound's metabolic stability and its binding affinity. Reversing the linkage to a thiocarbamate (-O-C(=S)-NH-) would change the spatial arrangement of the hydrogen bond donor and acceptor groups, likely leading to a different binding mode and activity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR modeling provides a mathematical framework to correlate the structural features of a series of compounds with their biological activity. nih.govnih.gov For O-Propyl thiophen-2-ylcarbamothioate and its analogues, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A hypothetical QSAR equation might take the form: pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

By analyzing the coefficients (c1, c2, c3), one can infer the relative importance of hydrophobicity, polarity, and size for the biological activity of these compounds. nih.gov Such models can predict the activity of novel analogues and provide insights into the underlying mechanisms of action. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogues

| Compound | R-Group (on thiophene) | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | pIC50 (Experimental) | pIC50 (Predicted) |

|---|---|---|---|---|---|---|

| 1 | -H | 2.5 | 3.1 | 250 | 5.2 | 5.3 |

| 2 | -Cl | 3.0 | 3.5 | 265 | 5.8 | 5.7 |

| 3 | -CH3 | 2.9 | 2.9 | 270 | 5.5 | 5.5 |

| 4 | -NO2 | 2.2 | 4.5 | 280 | 4.1 | 4.2 |

| 5 | -OCH3 | 2.3 | 3.3 | 275 | 5.4 | 5.4 |

Computational Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding compound-target interactions at an atomic level. rsc.orgnih.govfrontiersin.org In the context of this compound, if a biological target such as the nuclear receptor NR2F6 were identified, docking studies could predict the most likely binding pose of the compound within the receptor's ligand-binding domain.

These docking studies would reveal key interactions, such as hydrogen bonds between the carbamothioate moiety and polar amino acid residues, or hydrophobic interactions between the thiophene ring and nonpolar residues. rsc.org Following docking, MD simulations could be employed to assess the stability of the predicted binding pose over time. mdpi.comnih.gov These simulations provide insights into the dynamic nature of the compound-target complex and can help to refine the understanding of the mechanism of action, such as how the compound might modulate the receptor's conformation and subsequent biological activity. mdpi.com

Potential Applications of O Propyl Thiophen 2 Ylcarbamothioate in Advanced Materials Science and Catalysis

Exploration as a Ligand in Coordination Chemistry and Metal-Organic Frameworks

The O-Propyl thiophen-2-ylcarbamothioate molecule possesses both sulfur and nitrogen atoms with lone pairs of electrons, making it an excellent candidate for acting as a ligand in coordination chemistry. These heteroatoms can coordinate with a variety of metal ions, leading to the formation of stable coordination complexes. The thiophene (B33073) ring itself can also participate in π-stacking interactions, further stabilizing the resulting structures.

The potential of this compound extends to the burgeoning field of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The bifunctional nature of this compound, with its potential coordination sites and organic backbone, could allow it to act as a linker in the synthesis of novel MOFs. The incorporation of the thiophene unit into the MOF structure could impart interesting electronic and photophysical properties, opening up applications in gas storage, separation, and catalysis.

Table 1: Potential Coordination Modes of this compound

| Coordination Atom | Metal Ion Affinity | Potential Bonding Mode |

| Sulfur (Thiophene) | Soft Metals (e.g., Pd, Pt, Au) | π-coordination |

| Sulfur (Carbamothioate) | Soft and Borderline Metals | σ-donation |

| Nitrogen (Carbamothioate) | Borderline and Hard Metals | σ-donation |

| Oxygen (Carbamothioate) | Hard Metals | σ-donation |

Use as a Monomer or Precursor in Polymer Synthesis

The presence of the thiophene ring in this compound makes it a valuable precursor for the synthesis of novel polymers. Thiophene-based polymers are well-known for their semiconducting properties and have been extensively studied for applications in organic electronics. researchgate.net The polymerization of thiophene derivatives can be achieved through various methods, including oxidative polymerization and cross-coupling reactions. nih.gov

The carbamothioate group can also be leveraged in polymerization schemes. For instance, it could be modified to introduce polymerizable functionalities or it could participate directly in certain types of polymerization reactions. The resulting polymers would incorporate both the desirable electronic properties of the polythiophene backbone and the functional versatility of the carbamothioate side chains. These side chains could be used to tune the solubility and processing characteristics of the polymer or to introduce specific functionalities for sensing or catalytic applications. The synthesis of thiophene-containing copolyesters has been explored, demonstrating the versatility of thiophene derivatives in creating high-performance polymers. nih.govmdpi.com

Investigation in Organic Electronics as a Component of Semiconducting Materials

Thiophene-based organic materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. nih.gov Polythiophenes and oligothiophenes have been successfully employed in a range of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govwiley.com

This compound could serve as a fundamental building block for new organic semiconducting materials. mrs-j.org The electron-rich thiophene ring is conducive to hole transport (p-type semiconductivity). The electronic properties of the resulting materials could be finely tuned by modifying the substitution pattern on the thiophene ring or by altering the structure of the carbamothioate group. The incorporation of such molecules into polymer backbones or as small molecule semiconductors could lead to materials with tailored electronic properties for specific device applications. nist.govcmu.edu

Table 2: Potential Electronic Properties and Applications

| Property | Potential Application | Rationale |

| p-type semiconductivity | Organic Field-Effect Transistors (OFETs) | Thiophene core facilitates hole transport. |

| Optical Absorption | Organic Photovoltaics (OPVs) | Potential for absorption in the visible spectrum. |

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties through molecular design. |

Application in Chemical Sensing and Diagnostic Technologies

The inherent structure of this compound suggests its potential use in the development of chemical sensors. The thiophene unit can be part of a conjugated system that exhibits changes in its optical or electronic properties upon interaction with specific analytes. The carbamothioate group, with its coordinating atoms, can act as a selective binding site for metal ions or other target molecules. nih.gov

Fluorescent chemosensors based on thiophene derivatives have been developed for the detection of various ions. researchgate.net The interaction of an analyte with the sensor molecule can lead to a change in fluorescence intensity or a shift in the emission wavelength, providing a detectable signal. A sensor incorporating this compound could potentially be designed to be highly selective for a particular analyte by tailoring the binding pocket and the electronic structure of the fluorophore. Thiophene-based chemosensors have shown promise in detecting environmentally and biologically important ions like arsenite and phosphate. researchgate.net

Role in Catalytic Systems as a Co-catalyst or Catalyst Ligand

The ability of this compound to act as a ligand for transition metals opens up possibilities for its use in catalysis. By coordinating to a catalytically active metal center, it can influence the steric and electronic environment of the metal, thereby modulating its reactivity and selectivity. The sulfur and nitrogen atoms of the carbamothioate group can form stable complexes with a range of transition metals that are commonly used in catalysis, such as palladium, nickel, and rhodium.

Furthermore, the thiophene ring itself can participate in catalytic processes. For instance, thiophene-decorated organic molecular sieves have been shown to be efficient photocatalysts for the reduction of Cr(VI). rsc.org In the context of asymmetric catalysis, chiral ligands are crucial for controlling the stereochemical outcome of a reaction. While this compound is not chiral itself, it could be modified to incorporate chiral centers, leading to new classes of chiral ligands for asymmetric synthesis. The functionalization of thiophenes is a key strategy in developing novel catalytic systems. mdpi.comnih.gov The industrial synthesis of thiophene often involves catalytic processes, highlighting the robust nature of the thiophene ring in catalytic environments. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.